molecular formula C15H28O2 B14396094 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane CAS No. 88438-17-9

7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14396094
CAS No.: 88438-17-9
M. Wt: 240.38 g/mol
InChI Key: LUVPSZHKYLCEKL-UHFFFAOYSA-N
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Description

7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms. The compound’s molecular formula is C14H26O2, and it is known for its stability and reactivity in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions and halide ions are frequently employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpentan-2-ol: A precursor in the synthesis of the compound.

    1,4-Dioxaspiro[4.4]nonane: A structurally related compound with similar reactivity.

    2,2,4-Trimethylpentane: An isomer with different chemical properties.

Uniqueness

7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.

Properties

CAS No.

88438-17-9

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

8-(2,4,4-trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C15H28O2/c1-13(2,3)11-14(4,5)12-6-7-15(10-12)16-8-9-17-15/h12H,6-11H2,1-5H3

InChI Key

LUVPSZHKYLCEKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1CCC2(C1)OCCO2

Origin of Product

United States

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